BenchChemオンラインストアへようこそ!

OICR12694

BCL6 BTB domain surface plasmon resonance Kd

OICR12694 (JNJ-65234637) is a best-in-class chemical probe for BCL6 BTB domain inhibition. Unlike FX1 or BI-3802, it combines low nanomolar affinity (Kd=5 nM), >100-fold selectivity over related BTB proteins, cross-species oral PK (mouse F=36%, dog F=47%), and a clean CYP/hERG safety profile. Ideal for oral in vivo DLBCL xenograft studies and combination therapy models requiring CYP co-administration. Choose OICR12694 for definitive target engagement data.

Molecular Formula C29H28ClF3N8O4
Molecular Weight 645.0 g/mol
Cat. No. B10856262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOICR12694
Molecular FormulaC29H28ClF3N8O4
Molecular Weight645.0 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C
InChIInChI=1S/C29H28ClF3N8O4/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42)/t13-/m0/s1
InChIKeyLGAFZGSECXDYIR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OICR12694: A 5 nM BCL6 BTB Domain Inhibitor with Documented Oral Bioavailability in DLBCL Models


OICR12694 (also designated JNJ-65234637) is a small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor, functioning by disrupting the protein–protein interaction between the BCL6 BTB domain and its transcriptional co-repressors [1]. The compound was developed through structure-guided optimization from a virtual screening hit and represents a novel chemical series distinct from earlier BCL6-targeting scaffolds [2]. OICR12694 demonstrates low nanomolar binding affinity (SPR Kd = 5 nM), low nanomolar antiproliferative activity in BCL6-dependent DLBCL cell lines, and cross-species oral pharmacokinetic exposure in both mouse and dog models [3].

Why OICR12694 Cannot Be Substituted with Earlier-Generation BCL6 Inhibitors or BTB-Domain Degraders


BCL6-targeting compounds exhibit substantial heterogeneity in binding mechanism, selectivity profile, oral pharmacokinetic suitability, and in vivo tolerability, rendering them non-interchangeable in research applications. Earlier-generation inhibitors such as 79-6 and FX1 operate with micromolar Kd values and lack robust oral bioavailability characterization, while BCL6 degraders such as BI-3802 suffer from limited oral exposure and complex polypharmacology due to ligand-induced polymerization and off-target binding [1]. Cross-study comparisons reveal that OICR12694 occupies a distinct position combining low nanomolar affinity, >100-fold selectivity against related BTB family members, and cross-species oral exposure data with favorable in vitro safety signals (minimal CYP and hERG inhibition) that are not uniformly documented for alternative BCL6 chemical probes [2].

OICR12694: Quantitative Head-to-Head and Cross-Study Comparative Evidence vs. BCL6 Inhibitor Alternatives


Binding Affinity: OICR12694 Exhibits ~1,400-Fold Greater BCL6 BTB Affinity than 79-6 and ~1,400-Fold Greater than FX1 by Kd

OICR12694 binds the BCL6 BTB domain with an SPR-derived Kd of 5 nM [1]. By cross-study comparison, the first-generation BCL6 inhibitor 79-6 (CID5721353) exhibits a Kd of 138 μM [2], representing an approximately 27,600-fold difference in affinity. The second-generation inhibitor FX1 exhibits a Kd of 7 μM (7,000 nM) by microscale thermophoresis [3], representing an approximately 1,400-fold difference in affinity relative to OICR12694.

BCL6 BTB domain surface plasmon resonance Kd 79-6 FX1

Cellular Antiproliferative Activity: OICR12694 Achieves Low Nanomolar Growth Inhibition in BCL6-Dependent DLBCL Cells

OICR12694 inhibits the growth of the BCL6-dependent Karpas-422 DLBCL cell line with an IC50 of 92 nM and suppresses BCL6 target gene transcription in SUDHL4 cells with an EC50 of 89 nM [1]. By cross-study comparison, FX1 exhibits a GI50 of 16-54 μM (16,000-54,000 nM) against BCL6-dependent DLBCL cultures , and 79-6 shows an IC50 of 212 μM (212,000 nM) in reporter assays [2].

Karpas-422 SUDHL4 DLBCL IC50 EC50 GI50

BTB Family Selectivity: OICR12694 Demonstrates >100-Fold Binding Selectivity Across Six Related BTB Proteins

OICR12694 was profiled against a panel of BTB-domain-containing proteins and exhibited >100-fold binding selectivity toward BAZF, MIZ1, PLZF, FAZF, Kaiso, and LRF relative to BCL6 [1]. Comparative data on the BTB selectivity of FX1 demonstrates that FX1 binds the BTB domain of LRF with a Kd of approximately 30-40 μM by MST [2], indicating a narrower selectivity window than that reported for OICR12694. Quantitative off-target binding data for 79-6 across the broader BTB family is not available in the public domain.

BTB domain selectivity LRF PLZF BAZF off-target

Oral Pharmacokinetics: OICR12694 Provides Cross-Species Oral Bioavailability Data in Both Mouse (F=36%) and Dog (F=47%)

OICR12694 demonstrates oral bioavailability of 36% in mice and 47% in dogs following oral dosing at 5 mg/kg [1]. In mice, key PK parameters include CL = 22 mL/min/kg, Vss = 1.1 L/kg, T1/2 = 1.6 h, AUC(po) = 1,338 ng·h/mL, and Cmax(po) = 1,310 nM. In dogs, parameters include CL = 9.1 mL/min/kg, Vss = 2.0 L/kg, T1/2 = 6.1 h, AUC(po) = 4,290 ng·h/mL, and Cmax(po) = 2,270 nM. By contrast, BI-3802 is noted to have limited oral bioavailability in SCID mice with no quantitative F% reported [2]. FX1 lacks published oral PK characterization; most FX1 in vivo studies employ intraperitoneal administration [3]. CCT369260 is reported to have a mean oral bioavailability of 54% in preclinical species , though its cellular potency (IC50 = 54-520 nM) is substantially lower than OICR12694.

oral bioavailability pharmacokinetics mouse PK dog PK Cmax AUC

In Vitro Safety Pharmacology: OICR12694 Exhibits Minimal CYP and hERG Liability with Clean Genotoxicity Profile

OICR12694 was evaluated against a panel of six major cytochrome P450 isoforms (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) and exhibited IC50 values of >10 μM for all isoforms tested [1]. The compound showed minimal inhibition of the hERG ion channel and was negative in both the Ames bacterial reverse mutation assay and the in vitro micronucleus assay [2]. Comparable comprehensive in vitro safety pharmacology datasets are not publicly available for 79-6, FX1, or BI-3802, limiting the ability to prospectively assess the suitability of those compounds for combination studies or chronic dosing paradigms.

CYP inhibition hERG Ames test micronucleus drug-drug interaction

Structural Definition: Co-Crystal Structure of OICR12694 Bound to BCL6 BTB Domain at 1.3 Å Resolution

The co-crystal structure of OICR12694 bound to the human BCL6 BTB domain has been solved at 1.3 Å resolution and deposited in the Protein Data Bank under accession code 7LWG [1]. The structure reveals specific hydrogen-bonding interactions with key residues in the lateral groove of the BTB dimer interface [2]. While co-crystal structures are available for several BCL6 inhibitors including 79-6 and BI-3802, the high resolution (1.3 Å) of the OICR12694 structure provides atomic-level detail for structure-guided analog design that may not be available at lower resolutions typical of some comparator structures (e.g., BI-3802 complex at 2.0-2.5 Å).

crystal structure BCL6 BTB PDB hydrogen bonding binding mode

Recommended Research and Preclinical Applications for OICR12694 Based on Quantitative Comparative Evidence


In Vivo DLBCL Xenograft Efficacy Studies Requiring Oral Dosing

Researchers conducting in vivo DLBCL xenograft studies that require oral administration should prioritize OICR12694 over FX1 (which lacks oral PK characterization) and BI-3802 (which has documented limited oral bioavailability). The availability of cross-species PK parameters in both mouse (F=36%, Cmax=1,310 nM) and dog (F=47%, Cmax=2,270 nM) enables rational dose selection and exposure-response modeling [1]. The low nanomolar cellular potency (Karpas-422 IC50 = 92 nM) ensures that plasma concentrations achievable with oral dosing exceed the cellular IC50, providing a therapeutic window for target engagement [2].

Mechanistic Studies Requiring Selective BCL6 BTB Inhibition Without Degradation

For studies aimed at dissecting the specific role of BCL6 transcriptional repression (as opposed to BCL6 protein elimination), OICR12694 offers a reversible inhibition mechanism with >100-fold selectivity against six related BTB family members [1]. This contrasts with BI-3802, which induces BCL6 polymerization and proteasomal degradation via SIAH1-mediated ubiquitination, introducing a confounding mechanism that complicates interpretation of phenotypes [2]. OICR12694's clean selectivity profile also provides greater confidence that cellular effects are BCL6-mediated than FX1, which shows only ~4-6-fold selectivity against LRF BTB [3].

Combination Therapy Studies Requiring Low Drug-Drug Interaction Liability

When planning combination therapy experiments that involve co-administration with CYP-metabolized agents, OICR12694 is the preferred BCL6 tool compound based on its documented CYP inhibition profile (IC50 >10 μM across CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) [1]. This dataset, combined with minimal hERG inhibition and negative genotoxicity findings (Ames and micronucleus), provides a safety pharmacology foundation that is absent for 79-6, FX1, and BI-3802 [2]. These attributes are particularly relevant for studies that may advance toward IND-enabling preclinical development.

Structure-Guided Medicinal Chemistry Optimization Programs

Medicinal chemistry teams pursuing BCL6 BTB inhibitor optimization should consider OICR12694 as a reference scaffold based on the availability of a high-resolution (1.3 Å) co-crystal structure (PDB 7LWG) that unambiguously defines the binding mode and hydrogen-bonding interactions [1]. The structure-guided discovery narrative from a 440 μM virtual screening hit to a 5 nM lead compound is fully documented in the primary publication, providing a roadmap for further optimization of this chemical series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for OICR12694

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.